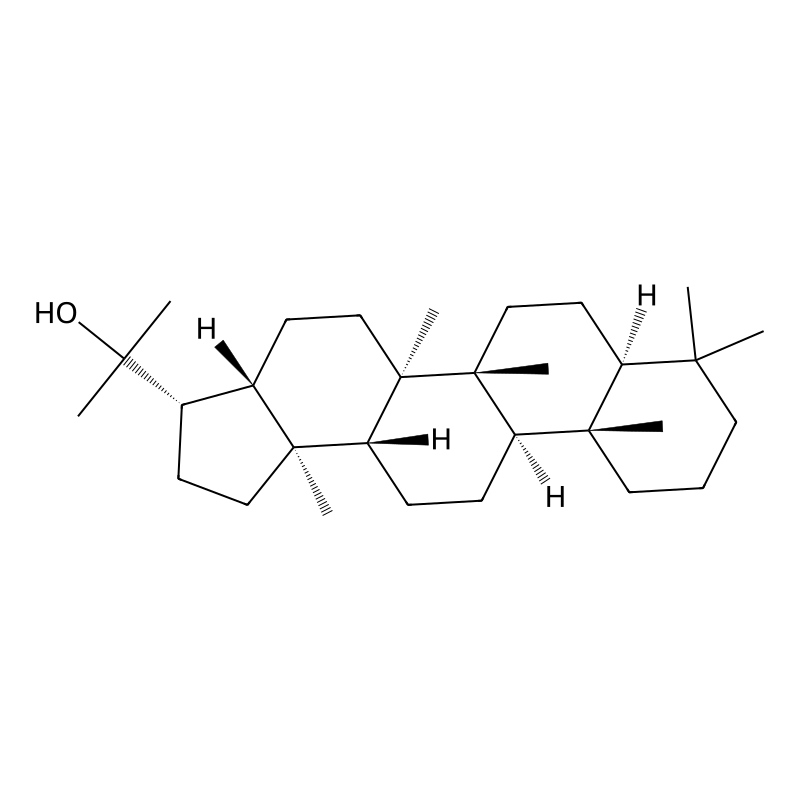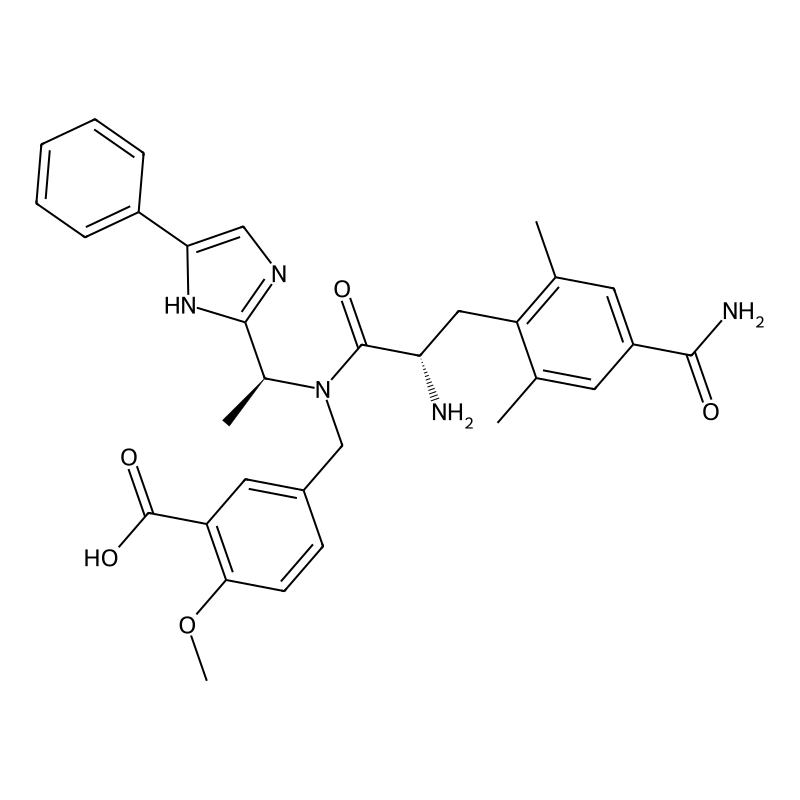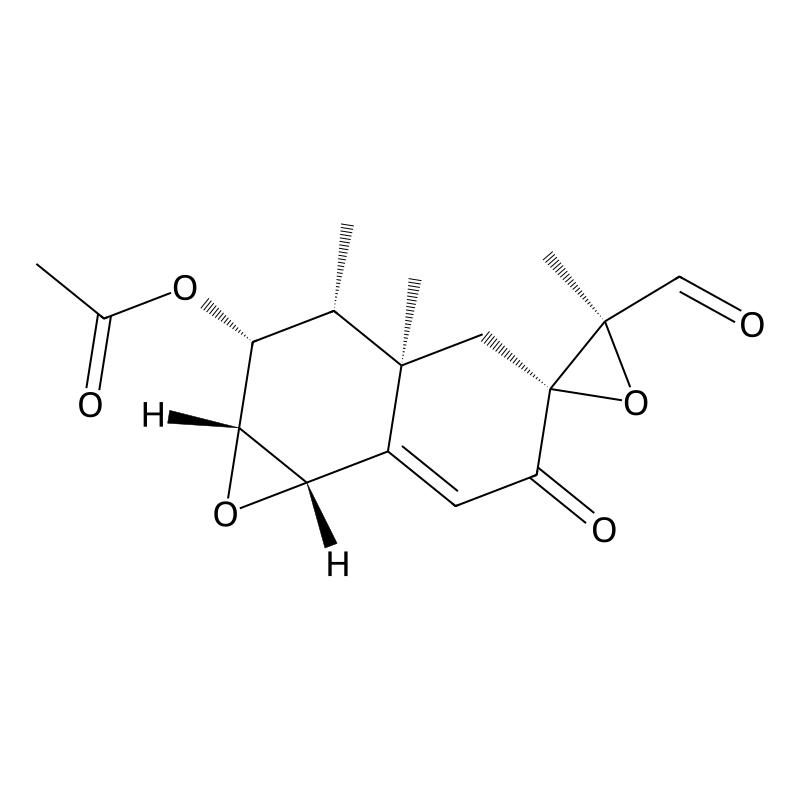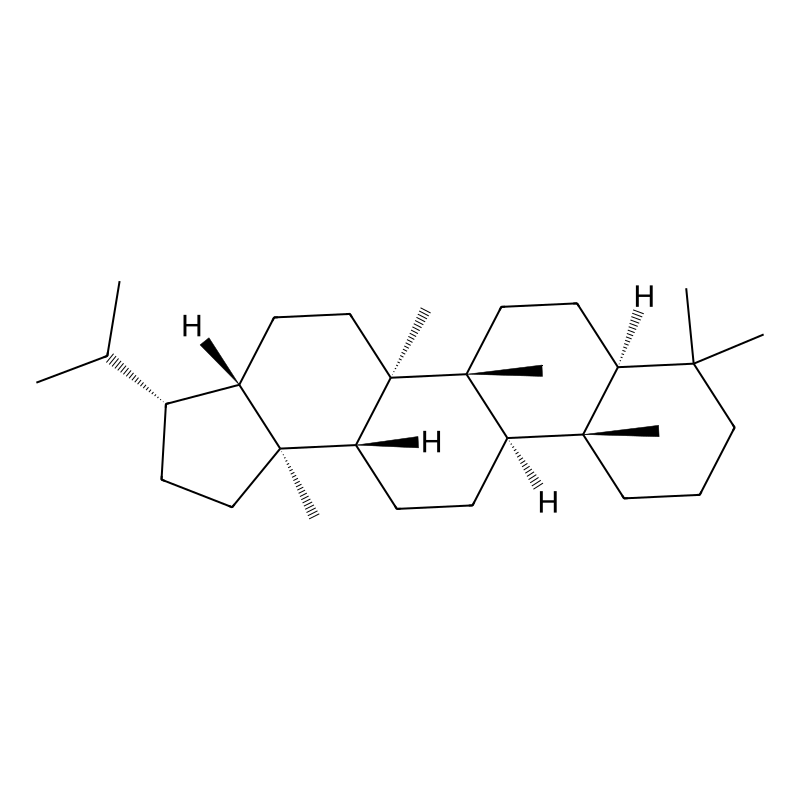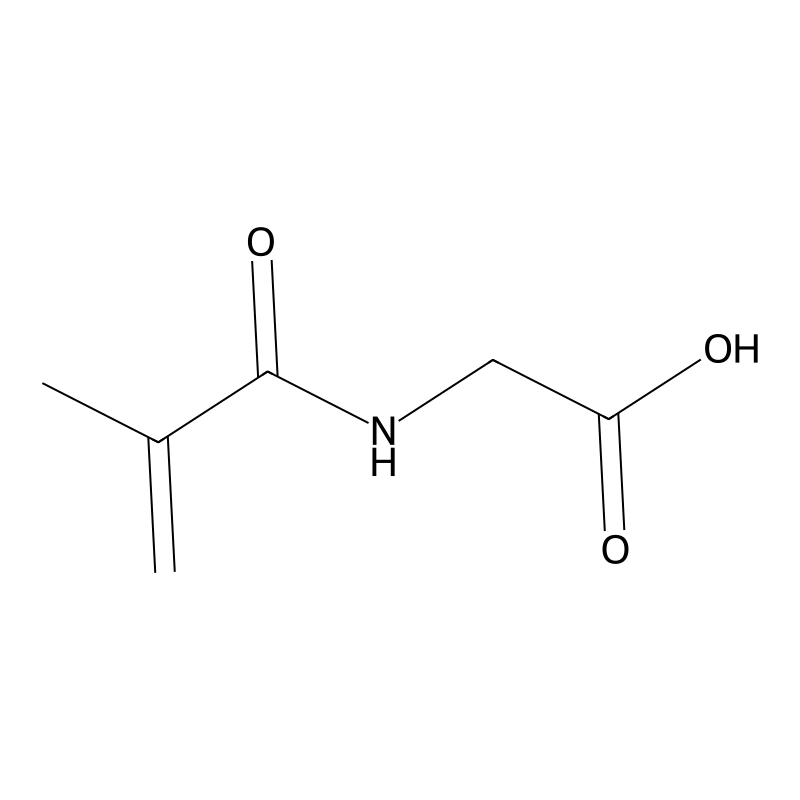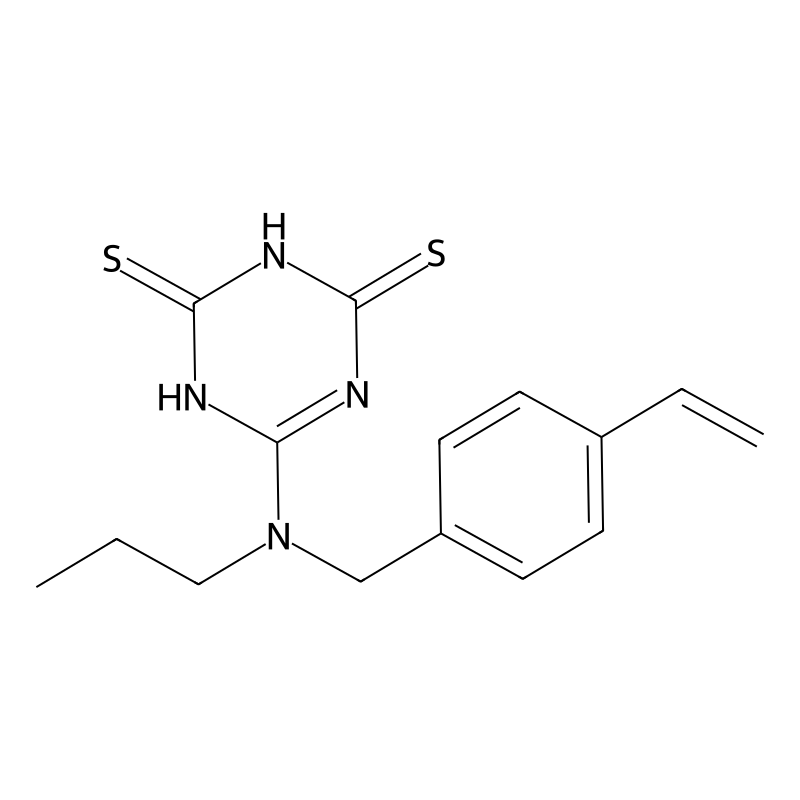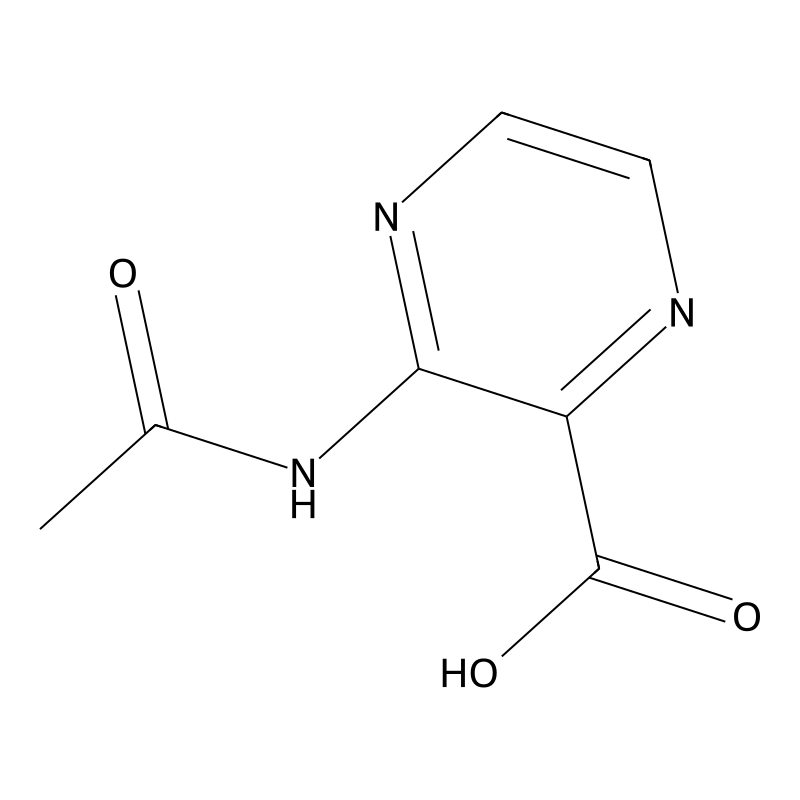YM348
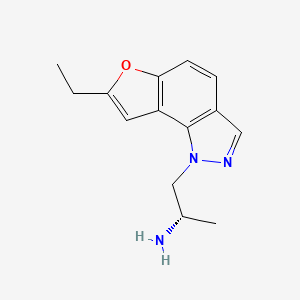
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
YM348 is a chemical compound classified as an indazole derivative, specifically known for its role as a potent and selective agonist of the 5-hydroxytryptamine 2C receptor (5-HT2C). Its chemical formula is C₁₄H₁₇N₃O, with a molar mass of 243.310 g/mol. The compound exhibits an effective concentration (EC50) of approximately 1 nM, demonstrating a significant selectivity of 15 times over the 5-HT2A receptor and moderate selectivity of three times over the closely related 5-HT2B receptor . This unique profile positions YM348 as a promising candidate for therapeutic applications, particularly in the context of obesity treatment due to its thermogenic and anorectic effects observed in animal studies .
YM348 primarily interacts with the 5-HT2C receptor, leading to various biological responses. The activation of this receptor is associated with increased energy expenditure and body temperature, which are critical factors in metabolic regulation. Notably, studies have shown that the compound does not significantly activate the 5-HT2A or 5-HT2B receptors, nor does it produce cardiovascular effects at effective dosages . The absence of these side effects enhances its appeal as a therapeutic agent.
The biological activity of YM348 has been extensively studied, particularly concerning its impact on appetite regulation and energy metabolism. In preclinical models, administration of YM348 resulted in increased penile erections and reduced locomotion in rats, effects that were completely inhibited by selective antagonists of the 5-HT2C receptor . Additionally, it has been demonstrated to induce thermogenesis and promote weight loss by enhancing energy expenditure without significant cardiovascular risks .
The synthesis of YM348 involves several chemical transformations typical for indazole derivatives. While specific detailed protocols are not extensively documented in public databases, the general approach includes:
- Formation of Indazole Core: Utilizing appropriate precursors to create the indazole structure.
- Substitution Reactions: Introducing functional groups such as ethyl and methylethylamine to achieve the desired pharmacological properties.
- Purification: Employing techniques like chromatography to isolate the final product.
For precise methodologies, proprietary synthesis routes may be available through pharmaceutical research publications or patents.
YM348's primary application lies in its potential use as an anti-obesity agent due to its selective action on the 5-HT2C receptor. Its ability to promote weight loss through increased thermogenesis makes it a candidate for developing treatments aimed at obesity management . Additionally, its effects on sexual function suggest possible applications in addressing erectile dysfunction.
Interaction studies have highlighted YM348's selective action on the 5-HT2C receptor while demonstrating minimal interaction with other serotonin receptors such as 5-HT2A and 5-HT2B. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum agonists. The compound's pharmacological profile indicates that its effects can be modulated using specific receptor antagonists, providing insights into its mechanism of action and potential therapeutic uses .
Several compounds share structural or functional similarities with YM348. Here is a comparison highlighting their unique attributes:
| Compound Name | Structure Type | Selectivity for 5-HT2C | Notable Effects |
|---|---|---|---|
| m-Chlorophenylpiperazine | Piperazine derivative | Moderate | Anxiolytic effects |
| Ro60-0175 | Indole derivative | High | Appetite suppression |
| SB242084 | Indoline derivative | High | Selective antagonist for 5-HT2C |
| Prucalopride | Benzopyran derivative | High | Gastrointestinal motility enhancer |
YM348 stands out due to its exceptional selectivity for the 5-HT2C receptor compared to these compounds, which often exhibit broader receptor interactions or different pharmacological profiles. Its unique combination of high potency and selectivity makes it particularly valuable in research focused on metabolic disorders and sexual health.
The synthesis of YM348, formally known as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, requires the construction of a novel hetero-tricyclic system containing the 7-ethyl-1H-furo[2,3-g]indazole core [1]. The synthetic route developed for medicinal chemistry scale production involves several key transformations and intermediate compounds.
Primary Synthetic Route
The most efficient preparative route to the 7-ethyl-1H-furo[2,3-g]indazole core begins with the condensation of 1-bromo-2-butanone with appropriate starting materials [1]. The key synthetic transformation involves the treatment of 4,5-dihydro-7-(1-hydroxyethyl)indazole with hydrochloric acid in ethanol, resulting in concomitant dehydration and aromatization to afford the title tricyclic system in good yield [1].
Critical Intermediate Synthesis
The synthesis requires careful control of reaction conditions to ensure proper formation of the fused ring system. The intermediate 4,5-dihydro-7-(1-hydroxyethyl)indazole serves as a crucial precursor that undergoes acid-catalyzed cyclization to form the desired furo[2,3-g]indazole framework [1]. This approach circumvents the challenges associated with direct construction of the tricyclic system and provides a scalable route for pharmaceutical development.
Optimization for Large-Scale Production
For large-scale synthesis, the route was optimized to provide multi-gram quantities suitable for extensive pharmacological evaluation [1]. The synthetic strategy focuses on maximizing yield while maintaining the structural integrity of the complex heterocyclic system. The final coupling with the (S)-1-methylethylamine side chain completes the synthesis of YM348 [2].
Critical Modifications in the Indazole Core Structure
The indazole core of YM348 represents a critical pharmacophore that significantly influences both potency and selectivity toward 5-hydroxytryptamine 2C receptors. Structural modifications to this core have revealed important structure-activity relationships that guide optimization efforts.
Furan Ring Integration
The furo[2,3-g]indazole system in YM348 creates a unique tricyclic framework where the furan ring is fused to the indazole core at the 2,3-positions [2] [3]. This fusion pattern is essential for maintaining high affinity for 5-hydroxytryptamine 2C receptors, with a dissociation constant of 0.89 nanomolar [4]. Modifications to the furan ring positioning or replacement with other heterocycles significantly impact binding affinity and selectivity profiles.
Position-7 Substitution Effects
The ethyl substituent at position 7 of the indazole ring plays a crucial role in determining receptor binding characteristics [2] [1]. Structure-activity relationship studies have demonstrated that this alkyl substitution is optimal for 5-hydroxytryptamine 2C receptor selectivity. Modifications to shorter (methyl) or longer (propyl) alkyl chains result in altered binding profiles, with the ethyl group providing the best balance of potency and selectivity.
Nitrogen Positioning and Tautomerism
The indazole ring system can exist in multiple tautomeric forms, with the 1H-indazole tautomer being the most stable and biologically relevant form for YM348 [5]. The positioning of nitrogen atoms within the indazole core directly influences the hydrogen bonding patterns and electronic distribution that are critical for receptor recognition and binding.
Impact of Substituents on Receptor Binding and Functional Efficacy
5-Hydroxytryptamine 2C Receptor Selectivity Profile
YM348 demonstrates exceptional selectivity for 5-hydroxytryptamine 2C receptors with a dissociation constant of 0.89 nanomolar and an effective concentration for 50% response of 1.0 nanomolar [6] [4]. This high affinity is accompanied by significant selectivity over related receptor subtypes, with 15-fold selectivity over 5-hydroxytryptamine 2A receptors (dissociation constant = 13 nanomolar) and moderate selectivity over 5-hydroxytryptamine 2B receptors (dissociation constant = 2.5 nanomolar) [6] [4].
Stereochemical Requirements
The (S)-configuration of the ethylamine side chain is essential for optimal receptor binding and functional activity [2] [7]. The stereochemical arrangement influences the spatial orientation of the molecule within the receptor binding pocket, affecting both binding affinity and intrinsic activity. The (S)-enantiomer demonstrates superior pharmacological properties compared to its (R)-counterpart, highlighting the importance of stereochemical control in the synthesis.
Extended Receptor Selectivity Profile
Comprehensive receptor binding studies have revealed that YM348 maintains selectivity across a broader range of targets [4]. The compound shows minimal activity at other 5-hydroxytryptamine receptor subtypes (1A, 1B, 1D, 3, 4, 5A, 6, 7) with inhibitory concentration values exceeding 1 micromolar for most sites, except for modest activity at 5-hydroxytryptamine 1A receptors (dissociation constant = 130 nanomolar) [4].
Optimization Strategies for Enhanced Selectivity and Potency
Systematic Core Modifications
Structure-activity relationship studies have identified several approaches for optimizing YM348 derivatives. Modifications to the indazole core, including substitution with benzimidazole or other bioisosteric replacements, can provide improved selectivity profiles while potentially maintaining or enhancing potency [8]. These modifications target specific receptor binding interactions to achieve better discrimination between receptor subtypes.
Alkyl Chain Length Optimization
The 7-position ethyl substituent represents an optimal balance for receptor selectivity [1]. Systematic variation of alkyl chain length has demonstrated that shorter chains (methyl) reduce potency, while longer chains (propyl, butyl) may enhance potency but potentially compromise selectivity. The ethyl group provides the ideal hydrophobic interaction within the receptor binding site.
Electronic Effect Modulation
Introduction of electron-withdrawing or electron-donating groups at strategic positions on the indazole core can fine-tune receptor selectivity [9]. These modifications alter the electronic distribution of the molecule, affecting binding interactions and potentially improving selectivity ratios between different receptor subtypes.
Side Chain Modifications
Alterations to the ethylamine side chain, including changes to chain length, branching patterns, and functional group incorporation, provide additional opportunities for optimization [10]. These modifications can influence pharmacokinetic properties, receptor selectivity, and functional efficacy while maintaining the core binding interactions.
| Parameter | YM348 | Reference Compounds | Optimization Target |
|---|---|---|---|
| 5-HT2C Ki (nM) | 0.89 [6] | mCPP: 30.5 [7] | <1.0 |
| 5-HT2A Selectivity | 15-fold [6] | mCPP: 4-fold [7] | >20-fold |
| 5-HT2B Selectivity | 3-fold [6] | mCPP: 0.5-fold [7] | >10-fold |
| Oral Bioavailability | Active [7] | Variable | Maintained |
Conformational Constraints
Implementation of conformational constraints through ring formation or stereochemical control can enhance both potency and selectivity by restricting the molecule to bioactive conformations [9]. These approaches reduce entropy penalties associated with receptor binding and can improve the overall pharmacological profile.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Kimura Y, Naitou Y, Wanibuchi F, Yamaguchi T. 5-HT(2C) receptor activation is a common mechanism on proerectile effects of apomorphine, oxytocin and melanotan-II in rats. Eur J Pharmacol. 2008 Jul 28;589(1-3):157-62. doi: 10.1016/j.ejphar.2008.05.022. Epub 2008 May 24. PubMed PMID: 18582863.
3: Shimada I, Maeno K, Kazuta K, Kubota H, Kimizuka T, Kimura Y, Hatanaka K, Naitou Y, Wanibuchi F, Sakamoto S, Tsukamoto S. Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. Bioorg Med Chem. 2008 Feb 15;16(4):1966-82. Epub 2007 Nov 4. PubMed PMID: 18035544.
4: Kimura Y, Naitou Y, Wanibuchi F, Yamaguchi T. Characterization of intracavernous pressure increase induced by Ym348, a novel 5-HT2C receptor agonist, in anesthetized rats. J Urol. 2006 May;175(5):1953-7. Erratum in: J Urol. 2006 Jul;176(1):414. PubMed PMID: 16600805.
5: Halford JC, Harrold JA, Lawton CL, Blundell JE. Serotonin (5-HT) drugs: effects on appetite expression and use for the treatment of obesity. Curr Drug Targets. 2005 Mar;6(2):201-13. Review. PubMed PMID: 15777190.
6: Hayashi A, Suzuki M, Sasamata M, Miyata K. Agonist diversity in 5-HT(2C) receptor-mediated weight control in rats. Psychopharmacology (Berl). 2005 Mar;178(2-3):241-9. Epub 2004 Oct 21. PubMed PMID: 15719229.
7: Hayashi A, Suzuki M, Sasamata M, Miyata K. Thermogenic effect of YM348, a novel 5-HT2C-receptor agonist, in rats. J Pharm Pharmacol. 2004 Dec;56(12):1551-6. PubMed PMID: 15563762.
8: Hayashi A, Sonoda R, Kimura Y, Takasu T, Suzuki M, Sasamata M, Miyata K. Antiobesity effect of YM348, a novel 5-HT2C receptor agonist, in Zucker rats. Brain Res. 2004 Jun 18;1011(2):221-7. PubMed PMID: 15157808.
9: Kimura Y, Hatanaka K, Naitou Y, Maeno K, Shimada I, Koakutsu A, Wanibuchi F, Yamaguchi T. Pharmacological profile of YM348, a novel, potent and orally active 5-HT2C receptor agonist. Eur J Pharmacol. 2004 Jan 1;483(1):37-43. Erratum in: Eur J Pharmacol. 2004 Feb 23;486(3):353. PubMed PMID: 14709324.
